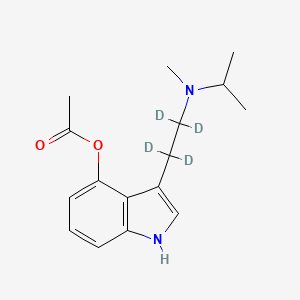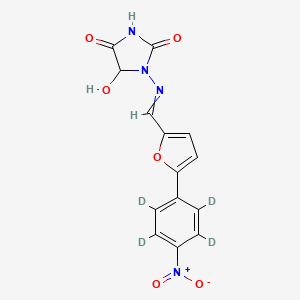
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3
Overview
Description
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 is a deuterated derivative of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d3) enhances its utility in certain analytical techniques, providing more precise results in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 typically involves the following steps:
Starting Material: The process begins with 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic acid ethyl ester.
Hydrogenation: This compound is subjected to hydrogenation using a palladium/carbon catalyst in the presence of methanol and ethyl acetate. The reaction is carried out under controlled hydrogen pressure (0.1-0.2 MPa) at 25°C for approximately 15 hours.
Filtration and Concentration: After the reaction, the mixture is filtered and the filtrate is concentrated under reduced pressure.
Crystallization: The concentrated solution is then treated with ethyl acetate and stirred at 70°C, followed by cooling to 5°C to induce crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and filtration systems ensures consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustments.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium/carbon catalyst.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines.
Scientific Research Applications
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in labeling studies to trace metabolic processes and understand the behavior of biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 exerts its effects involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful in detailed mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester: The non-deuterated version, commonly used in similar applications but without the enhanced analytical precision provided by deuterium labeling.
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester: A precursor in the synthesis of the amino derivative, used in different stages of chemical reactions.
Uniqueness
The deuterium labeling in 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 makes it unique compared to its non-deuterated counterparts. This labeling provides enhanced stability and allows for more precise analytical measurements, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Properties
IUPAC Name |
ethyl 4-[5-amino-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMGOLYNZBZPKE-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















